3-(2-FLUOROPHENYL)-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-18-4-2-1-3-16(18)5-6-19(24)22-13-15-7-10-23(11-8-15)20(25)17-9-12-26-14-17/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWKGZDGHBMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the furan-3-carbonyl group.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be done through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Amide Bond Formation: The final step is the formation of the amide bond. This is typically achieved by reacting the intermediate with 3-bromopropionyl chloride under appropriate conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3-(2-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furan-3-carbonyl moiety, potentially yielding alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan-3-carbonyl group.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorophenyl and furan moieties. These interactions may modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Fluorophenyl)-N′-[1-(3-isopropenylphenyl)-1-methylethyl]urea ()
- Structural Similarities :
- Contains a 2-fluorophenyl substituent.
- Features a urea linker (NHCONH) instead of an amide.
- Key Differences :
- Replaces the piperidine-furan system with a 3-isopropenylphenyl group and a branched alkyl chain.
- The urea linkage may confer different hydrogen-bonding properties compared to the amide in the target compound.
- Hypothesized Impact :
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide ()
- Structural Similarities :
- Shares the propanamide backbone .
- Includes a halogenated aryl group (chloro and trifluoromethyl).
- Key Differences :
- Lacks the piperidine-furan moiety; instead, it has a 4-(trifluoromethyl)phenyl group.
- Incorporates a geminal dimethyl group on the propanamide chain.
- However, the absence of a heterocycle like furan may reduce target specificity .
1-{3-[Amino(imino)methyl]phenyl}-N-[4-(1H-benzimidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide ()
- Structural Similarities :
- Contains a 2-fluorophenyl group and carboxamide linkage .
- Key Differences: Replaces the piperidine-furan system with a pyrazole-benzimidazole core.
- Hypothesized Impact :
Piperidinyl-Fluorophenyl Ketones ()
- Examples: Methanone, (2-fluorophenyl)(1-methyl-4-piperidinyl) (CAS: 84163-45-1). 1-Propanone, 1-(2,4-difluorophenyl)-3-[1-(phenylmethyl)-4-piperidinyl] (CAS: 149897-12-1).
- Structural Similarities :
- Share fluorophenyl and piperidine motifs.
- Key Differences :
- Utilize ketone linkages instead of amides.
- Lack the furan-3-carbonyl group, substituting with alkyl or benzyl chains.
- The absence of furan may limit interactions with aromatic residues in enzymes .
Data Table: Structural and Functional Comparison
Research Implications and Limitations
The structural diversity among these analogs highlights the importance of:
- Heterocyclic motifs (e.g., furan, benzimidazole) in target engagement.
- Halogenation (fluorine, chlorine) in modulating pharmacokinetics.
- Linker choice (amide vs. urea vs. ketone) in solubility and bioavailability.
Limitations : Direct experimental data comparing these compounds are absent in the provided evidence. Further studies are needed to validate binding affinities, metabolic stability, and toxicity profiles.
Biological Activity
3-(2-Fluorophenyl)-N-{[1-(Furan-3-Carbonyl)Piperidin-4-YL]Methyl}Propanamide is a complex organic compound with potential therapeutic applications. Its unique structural features, which include a fluorinated phenyl group, a furan ring, and a piperidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methoxybenzamide. Its molecular formula is , with a molecular weight of 364.38 g/mol. The presence of the fluorine atom and the furan ring contributes to its reactivity and interaction with biological targets.
The biological activity of 3-(2-Fluorophenyl)-N-{[1-(Furan-3-Carbonyl)Piperidin-4-YL]Methyl}Propanamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, thereby exerting therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting potential efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives with structural similarities demonstrated significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
Anticancer Potential
The compound's structural analogs have shown promising results in anticancer assays. Research indicates that compounds containing fluorophenyl and furan moieties exhibit antiproliferative effects on various cancer cell lines. For example, studies on related isoxazole derivatives revealed significant cytotoxicity against cancer cells, suggesting that the incorporation of similar functional groups could enhance anticancer activity .
Neuroprotective Effects
The piperidine structure in the compound may confer neuroprotective properties. Compounds with piperidine rings have been investigated for their potential to mitigate neurodegeneration by inhibiting pathways associated with oxidative stress and inflammation.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial activity of related compounds found that those with furan rings exhibited enhanced biofilm disruption capabilities against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that 3-(2-Fluorophenyl)-N-{[1-(Furan-3-Carbonyl)Piperidin-4-YL]Methyl}Propanamide may similarly affect biofilm formation in pathogenic bacteria .
- Anticancer Activity : In vitro studies on structurally analogous compounds demonstrated IC50 values under 10 μM against various cancer cell lines, indicating that modifications to the core structure can lead to increased potency against tumor cells .
Comparative Analysis
To better understand the unique properties of 3-(2-Fluorophenyl)-N-{[1-(Furan-3-Carbonyl)Piperidin-4-YL]Methyl}Propanamide, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity | MIC (μM) |
|---|---|---|---|
| Compound A | Furan + Piperidine | Antibacterial | 15.625 |
| Compound B | Fluorophenyl | Anticancer | <10 |
| Compound C | Methoxybenzamide | Neuroprotective | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
